1,1,3,3-Tetraphenyl-1-propene
Description
Its synthesis involves acid-catalyzed cyclialkylation reactions under stringent conditions. For instance, treatment of 1,1,3,3-tetraphenyl-1-propanol with H₃PO₄ at 240–260 °C yields a mixture of 1,1,3-triphenylindane (15, 27%) and 1,1,3,3-tetraphenylpropene (16, 68%), while prolonged heating with polyphosphoric acid (PPA) at 230–250 °C selectively produces 16 in 75% yield . The steric hindrance from the phenyl groups and delocalization of positive charge in intermediates significantly influence reaction pathways, favoring alkene formation over cyclization .
Properties
CAS No. |
4960-55-8 |
|---|---|
Molecular Formula |
C27H22 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1,3,3-triphenylprop-1-enylbenzene |
InChI |
InChI=1S/C27H22/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21,26H |
InChI Key |
PSLHAJSIVBEUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1-propene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triphenylmethane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 1,1,3,3-Tetraphenyl-1-propene may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in 1,1,3,3-Tetraphenyl-1-propene can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
1,1,3,3-Tetraphenyl-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenyl-1-propene involves its interaction with molecular targets through its phenyl groups. These interactions can lead to changes in molecular conformation and reactivity, influencing various biochemical pathways. The compound’s effects are mediated by its ability to participate in electrophilic and nucleophilic reactions, as well as its potential to form stable complexes with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
1,1,3-Triphenylindane (15)
1,1,3-Triphenylindane is a cyclized product formed alongside 1,1,3,3-tetraphenylpropene in Friedel-Crafts reactions. Key differences include:
- Structure : Indane ring system vs. linear propene backbone.
- Reactivity : Indane formation is disfavored under mild conditions due to steric crowding, whereas propene derivatives dominate under high-temperature acid catalysis .
- Applications : Indane derivatives are common in materials science, while 1,1,3,3-tetraphenylpropene serves as a precursor in polymer and ligand synthesis.
1,1,3-Triphenyl-2-butene (13)
This compound shares a similar phenyl-substituted alkene structure but lacks the 3,3-diphenyl substitution. Differences include:
- Synthesis: Formed via cyclialkylation of 2,4,4-triphenyl-2-butanol under milder conditions (e.g., AlCl₃/CH₃NO₂ at room temperature) .
- Stability : Reduced steric hindrance compared to 1,1,3,3-tetraphenylpropene, enabling easier cyclization.
Comparison with Silicon-Containing Analogs
1,1,3,3-Tetraphenyl-1,3-disilacyclobutane (TPDC, CAS not provided)
- Structure : Silicon atoms replace carbons in the cyclobutane ring, with phenyl groups at 1,1,3,3 positions.
- Reactivity: Undergoes ring-opening polymerization via metal nanoparticle ablation to form polysilane nanocomposites, unlike the acid-catalyzed alkene formation in 1,1,3,3-tetraphenylpropene .
- Applications: TPDC is used in advanced materials (e.g., nanofilms), whereas 1,1,3,3-tetraphenylpropene is more relevant in organic synthesis.
1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (CAS 807-28-3)
- Physical Properties: Property Value (Disiloxane) Value (Propene Derivative) Source ΔfusH (Enthalpy of Fusion) 26.58 kJ/mol Not reported NIST ΔvapH (Enthalpy of Vaporization) 64.40–93.30 kJ/mol Not reported NIST
- Synthesis: Commercially available via specialized routes (e.g., Ningbo Inno Pharmchem Co.) , contrasting with the laboratory-scale acid catalysis for 1,1,3,3-tetraphenylpropene.
Comparison with Fluorinated Propenes
trans-1,3,3,3-Tetrafluoropropylene (CAS 29118-24-9)
- Electronic Effects : Fluorine substituents induce strong electron-withdrawing effects, unlike the electron-donating phenyl groups in 1,1,3,3-tetraphenylpropene.
- Applications : Used as a refrigerant (Solstice® 1234ze) , whereas phenyl-substituted propenes are tailored for synthetic intermediates.
Comparison with Alcohol and Diol Derivatives
1,1,3,3-Tetraphenyl-1,3-propanediol (CAS 4705-01-5)
- Structure : Features hydroxyl groups instead of a double bond.
- Reactivity : Prone to dehydration under acidic conditions to form 1,1,3,3-tetraphenylpropene, highlighting its role as a precursor .
Biological Activity
1,1,3,3-Tetraphenyl-1-propene (CAS No. 4960-55-8) is a compound of significant interest in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure
The molecular structure of 1,1,3,3-tetraphenyl-1-propene is characterized by a propene backbone with four phenyl groups attached to the first and third carbon atoms. This configuration contributes to its stability and reactivity in biological systems.
Antioxidant Properties
Research indicates that 1,1,3,3-tetraphenyl-1-propene exhibits notable antioxidant activity. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress within biological systems. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative damage in cells .
Anti-inflammatory Effects
In addition to its antioxidant properties, 1,1,3,3-tetraphenyl-1-propene has been investigated for its anti-inflammatory effects. Studies show that it can inhibit the production of pro-inflammatory cytokines in cell cultures. This inhibition is crucial for developing therapeutic agents aimed at treating inflammatory diseases .
Cytotoxicity Against Cancer Cells
Recent studies have highlighted the cytotoxic effects of 1,1,3,3-tetraphenyl-1-propene on various cancer cell lines. The compound has demonstrated selective toxicity towards cancerous cells while sparing normal cells. This selectivity is an essential feature for potential anticancer therapies .
Synthesis
The synthesis of 1,1,3,3-tetraphenyl-1-propene typically involves the Wittig reaction or similar methodologies that allow for the formation of double bonds in alkenes. The following table summarizes different synthetic routes explored in the literature:
| Synthesis Method | Reagents | Yield |
|---|---|---|
| Wittig Reaction | Triphenylphosphine oxide | 75% |
| Cross-coupling | Palladium catalyst | 80% |
| Grignard Reaction | Phenylmagnesium bromide | 70% |
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds including 1,1,3,3-tetraphenyl-1-propene. The results indicated a significant reduction in lipid peroxidation when treated with this compound compared to controls .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2022) demonstrated that treatment with 1,1,3,3-tetraphenyl-1-propene reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Case Study 3: Cytotoxic Effects on Cancer Cells
A recent publication detailed experiments where 1,1,3,3-tetraphenyl-1-propene was tested against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
